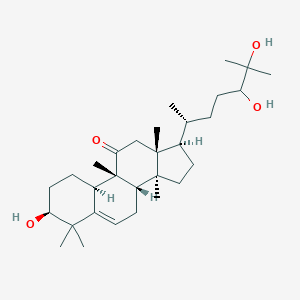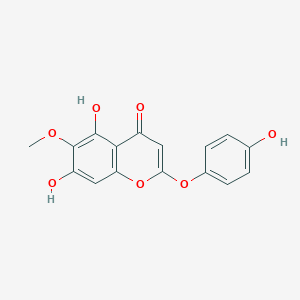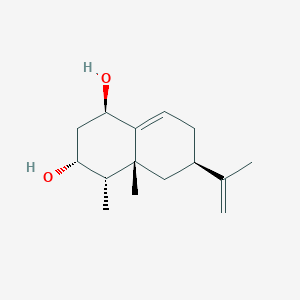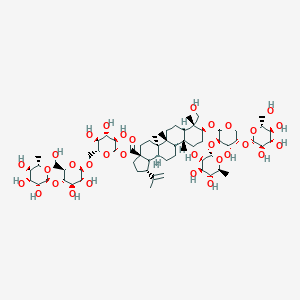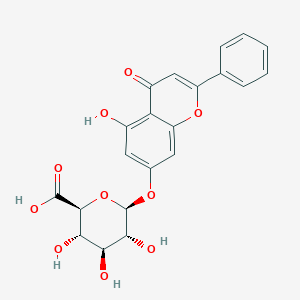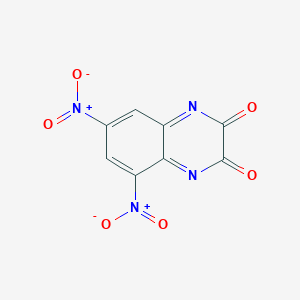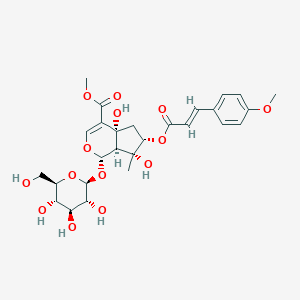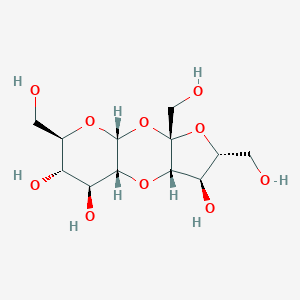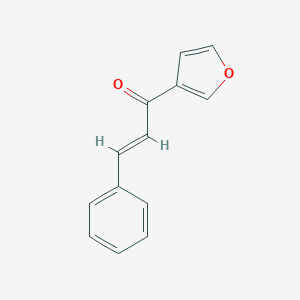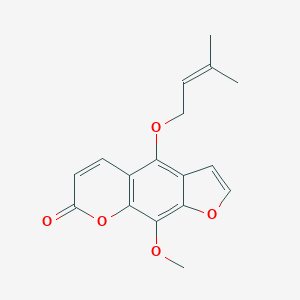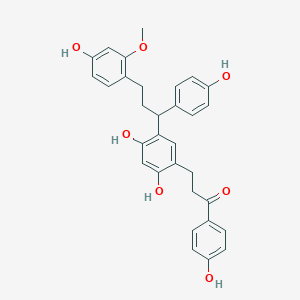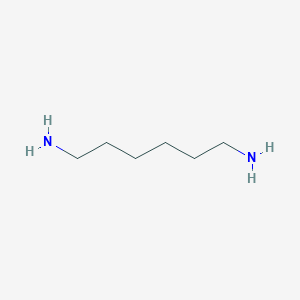![molecular formula C11H20N2O2 B150075 tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate CAS No. 134575-96-5](/img/structure/B150075.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate, also known as TBAC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is not fully understood. However, it is known to interact with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the nicotinic acetylcholine receptor. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical And Physiological Effects
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function in animal models. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been shown to have a neuroprotective effect, preventing damage to neurons and promoting their survival.
Advantages And Limitations For Lab Experiments
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is also highly stable, making it suitable for long-term storage. However, tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. One area of interest is the development of more efficient synthesis methods for tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its derivatives. Another area of interest is the investigation of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate's potential as a treatment for various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its effects on the brain and body.
Synthesis Methods
The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate involves the reaction of tert-butyl carbamate with 3-azabicyclo[4.1.0]heptane in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields high purity tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been optimized over the years, resulting in a more efficient and cost-effective process.
Scientific Research Applications
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
134575-96-5 |
|---|---|
Product Name |
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate |
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
AEQQHYBIUSFPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
synonyms |
Carbamic acid, 3-azabicyclo[4.1.0]hept-7-yl-, 1,1-dimethylethyl ester, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



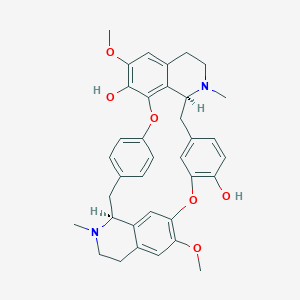
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
